molecular formula C14H18N4O2S2 B2653505 1-(3,4-Dimethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097859-24-8

1-(3,4-Dimethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2653505
CAS No.: 2097859-24-8
M. Wt: 338.44
InChI Key: KNFXMSSDMIYKKO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3,4-Dimethylbenzenesulfonyl Group: The piperazine core is then reacted with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated piperazine.

    Attachment of the 1,2,5-Thiadiazol-3-yl Group: The final step involves the reaction of the sulfonylated piperazine with 1,2,5-thiadiazole-3-carboxylic acid or its derivatives under dehydrating conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl and thiadiazolyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted piperazines with various functional groups.

Scientific Research Applications

1-(3,4-Dimethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets. The sulfonyl and thiadiazolyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-4-yl)piperazine
  • 1-(3,4-Dimethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-5-yl)piperazine
  • 1-(3,4-Dimethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-2-yl)piperazine

Uniqueness

1-(3,4-Dimethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the sulfonyl and thiadiazolyl groups on the piperazine ring enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

3-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-11-3-4-13(9-12(11)2)22(19,20)18-7-5-17(6-8-18)14-10-15-21-16-14/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFXMSSDMIYKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NSN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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